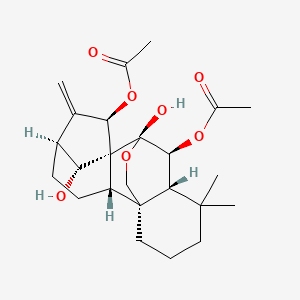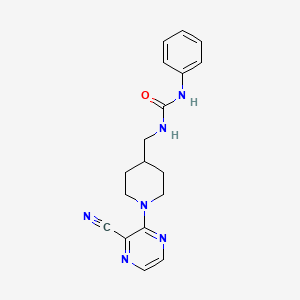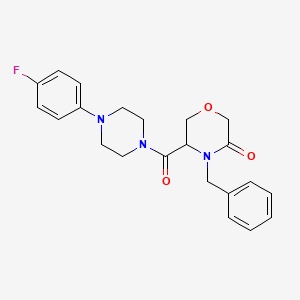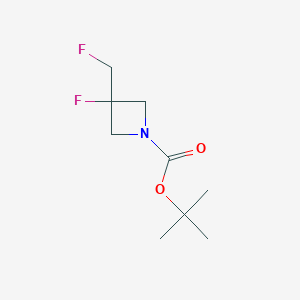![molecular formula C25H20FN3O3S B2493632 2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 894549-29-2](/img/structure/B2493632.png)
2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of substances that have attracted interest due to their complex molecular structure and potential biological activity. These substances often include spiro[indoline-3,2'-thiazolidin] frameworks, which are known for their varied pharmacological properties.
Synthesis Analysis
The synthesis of related spiro compounds involves cyclocondensation reactions, where N'-substituted benzylidene-2-(3'-substituted phenyl-spiro[3H-indole-3,2'- thiazolidine]-2,4-(1H)-dione-1-yl)acetohydrazide reacts with thiolactic acid to form compounds with potential biological activities (Saxena et al., 2011).
Scientific Research Applications
Synthesis and Antioxidant Activities
Researchers have developed facile routes for the synthesis of novel fluorinated spiro[oxindole-thiazolidinone] fused with sulfur and phosphorus heterocycles. These compounds, including variations of the spiro[indoline-thiazolidine] structure, have been evaluated for their antioxidant activities, highlighting their potential in developing therapeutics with antioxidant properties (Ali & Abdel-Rahman, 2014).
Multicomponent Reactions for Functionalized Spiro Compounds
A practical route has been established for the in situ generation of azomethine ylide, leading to the synthesis of functionalized spiro compounds, such as spiro[indoline-3,2'-pyrrolizines], through multicomponent reactions. This methodology underscores the versatility of spiro compounds in synthesizing diverse heterocyclic structures with potential pharmacological applications (Sun et al., 2015).
Antimicrobial and Antifungal Activities
Spiro-oxindole derivatives constructed with pyrrolidine/thioxothiazolidin-4-one rings have been synthesized and shown to possess antimicrobial and antifungal activities. The study demonstrates the potential of these compounds in developing new antimicrobial agents, with particular efficacy against bacterial and fungal pathogens (Barakat et al., 2018).
Modulation of p53 Activity
Research on spiro[indoline-3,2'-thiazolidine]-based compounds has also explored their role in modulating p53 activity. Certain derivatives have been identified as potent p53 modulators, inhibiting tumor cell growth at nanomolar concentrations. These findings suggest the therapeutic potential of spiro compounds in cancer treatment by targeting the p53 pathway (Bertamino et al., 2013).
Fungicidal Activity
Compounds with a spiro[indoline-thiazolidin] backbone have been synthesized and evaluated for their fungicidal activity against various plant pathogens. Some derivatives displayed activity comparable to standard fungicides, indicating their potential use in agricultural applications to combat fungal infections (Tiwari, Ahamad, & Alauddin, 2014).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3S/c1-16-6-12-19(13-7-16)29-23(31)15-33-25(29)20-4-2-3-5-21(20)28(24(25)32)14-22(30)27-18-10-8-17(26)9-11-18/h2-13H,14-15H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAORYRLGVFLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493549.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2493553.png)
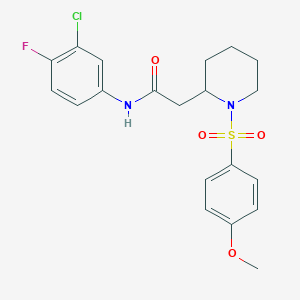
![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2493556.png)
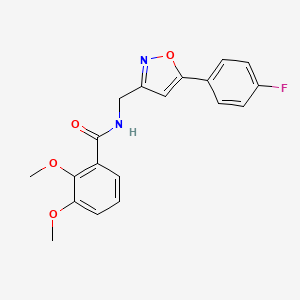
![(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2493560.png)
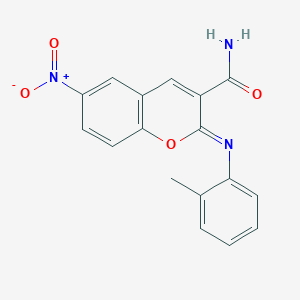
![N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)


